N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane
Overview
Description
N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane is a versatile organosilane compound that has found applications in various fields due to its unique chemical properties. This compound is characterized by the presence of both amino and methoxysilane functional groups, which allow it to participate in a wide range of chemical reactions and interactions.
Mechanism of Action
- Role : ACE2 is a membrane-bound enzyme expressed in various tissues, including the heart, lungs, and blood vessels. It plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin II (Ang II) to angiotensin-(1-7). ACE2 also acts as a receptor for SARS-CoV and SARS-CoV-2 (the virus responsible for COVID-19) .
- By binding to ACE2, this compound induces a conformational change that may prevent viral attachment and entry of SARS-CoV .
- Downstream effects include altered vascular tone, blood pressure regulation, and cardiac remodeling .
- Impact on Bioavailability : The compound’s bioavailability depends on its absorption, distribution, and metabolism .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane typically involves the reaction of 3-aminopropyltrimethoxysilane with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane undergoes several types of chemical reactions, including:
Condensation Reactions: The amino groups can react with carbonyl compounds to form Schiff bases.
Hydrolysis: The methoxysilane groups can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and acid chlorides for condensation reactions, and water or alcohols for hydrolysis. These reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of a catalyst if necessary .
Major Products Formed
The major products formed from these reactions include Schiff bases, silanols, and siloxane polymers. These products have various applications in materials science, coatings, and adhesives .
Scientific Research Applications
N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane has been extensively studied for its applications in several fields:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane include:
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltriethoxysilane
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of amino and methoxysilane functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both strong adhesion and chemical resistance are required .
Properties
IUPAC Name |
N'-[3-[methoxy(dimethyl)silyl]-2-methylpropyl]ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N2OSi/c1-9(7-11-6-5-10)8-13(3,4)12-2/h9,11H,5-8,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHOHWZKCFNGEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN)C[Si](C)(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697871 | |
Record name | N~1~-{3-[Methoxy(dimethyl)silyl]-2-methylpropyl}ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-49-4 | |
Record name | N~1~-{3-[Methoxy(dimethyl)silyl]-2-methylpropyl}ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Aminoethyl)-3-aminoisobutyldimethylmethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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